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Compound of Interest

Compound Name: Tracizoline

Cat. No.: B1236551 Get Quote

Executive Summary
Cirazoline and Tracizoline share a common chemical lineage (the imidazoline scaffold) but

possess diametrically opposed alpha-adrenergic profiles.

Cirazoline is a "dirty" pharmacological tool.[1] It is a potent

-adrenergic agonist and

-adrenergic antagonist, while simultaneously possessing moderate affinity for imidazoline (

) sites.[1] Its robust alpha-adrenergic activity often masks its specific imidazoline receptor
effects in vivo.[1]

Tracizoline (LSL 61122) was rationally designed to eliminate this alpha-adrenergic "noise."

[1] It is a highly selective

receptor ligand with negligible affinity for

and

adrenoceptors.[1]

Key Takeaway: Researchers should use Cirazoline to study

-mediated vasoconstriction or
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-blockade.[1] Researchers should use Tracizoline solely when investigating the specific
physiological role of

receptors (e.g., neuroprotection, analgesia) without the confounding variable of alpha-
adrenergic signaling.[1]

Chemical & Pharmacological Lineage[1][3][4]
The divergence in activity stems from specific structural modifications to the linker bridge

between the phenyl ring and the imidazoline moiety.

Feature Cirazoline Tracizoline

Chemical Name

2-[(2-

cyclopropylphenoxy)methyl]-4,

5-dihydro-1H-imidazole

2-(2-styryl)-4,5-dihydro-1H-

imidazole

Linker Structure
Flexible ether linkage with

cyclopropyl group
Rigid styryl (vinyl) bridge

-Adrenoceptor Full Agonist (High Potency) Inactive (Low Affinity)

-Adrenoceptor Antagonist (High Potency) Inactive (Low Affinity)

Imidazoline Site

Moderate Affinity (

nM)

High Affinity (

nM)

Primary Utility
Vasoconstriction models,

signaling
receptor characterization

Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the chemical evolution and the resulting shift in

pharmacological selectivity.
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Cirazoline
(Flexible Linker + Cyclopropyl)

Structural Modification:
Rigidification (Styryl bridge)

Removal of OxygenRational Design

α1-Adrenoceptor
(Activation)

High Potency
(Agonist)

α2-Adrenoceptor
(Blockade)

High Potency
(Antagonist)

I2-Imidazoline Site
(Binding)

Moderate Affinity

Tracizoline
(Rigid Styryl Linker)

>2000-fold Selectivity
(Inactive)

>7000-fold Selectivity
(Inactive)

High Affinity
(Ki ~1.8 nM)

Click to download full resolution via product page

Caption: SAR evolution from Cirazoline to Tracizoline, highlighting the elimination of alpha-

adrenergic activity.

Comparative Experimental Data
The following data aggregates binding affinity (

) and selectivity ratios from pivotal characterization studies (Pigini et al., 1997; Gentili et al.,
2002).

Table 1: Receptor Binding Affinity ( in nM)
Lower

indicates higher affinity.[1]
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Receptor Target
Cirazoline (

)

Tracizoline (

)

Fold-Change

(Selectivity)

Imidazoline nM nM

Tracizoline is ~7x

more potent at

-Adrenoceptor nM nM

Tracizoline has lost

affinity

-Adrenoceptor nM nM

Tracizoline has lost

affinity

Table 2: Selectivity Ratios (Signal-to-Noise)
This table demonstrates "cleanliness" of the pharmacological tool.[1]

Selectivity Ratio Cirazoline Tracizoline Implication

vs

(

)

~0.5 (Non-selective)
2,344 (Highly

Selective)

Tracizoline does not

trigger

vasoconstriction.[1]

vs

(

)

~2.0 (Non-selective)
7,762 (Highly

Selective)

Tracizoline does not

block presynaptic

feedback.[1]

Experimental Protocols
To validate these profiles in your own laboratory, use the following self-validating protocols.

These assays distinguish between true alpha-adrenergic signaling (Cirazoline) and selective

imidazoline binding (Tracizoline).
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Protocol A: Functional Vasoconstriction Assay (Rat
Aorta)
Purpose: To demonstrate Cirazoline's

agonism and Tracizoline's lack thereof.

Tissue Preparation:

Excise thoracic aorta from male Wistar rats (250-300g).

Clean connective tissue and cut into 3-4 mm rings.[1]

Mechanistic Check: Denude endothelium in half the rings (rub internal surface) to rule out

NO-mediated effects.[1]

Mounting:

Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated

with 95%

/5%

.[1]

Apply 2g resting tension.[1] Equilibrate for 60 mins, washing every 20 mins.

Viability Test:

Challenge with KCl (60 mM) to verify contractile machinery. Wash until baseline is

restored.[1]

Agonist Challenge:

Group 1 (Cirazoline): Add cumulative concentrations (

M to

M).
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Expected Result: Robust, dose-dependent contraction (

~90-100% of Phenylephrine).[1]

Group 2 (Tracizoline): Add cumulative concentrations (

M to

M).

Expected Result: No significant contraction (<5% of KCl response).

Validation (Antagonism):

Pre-incubate Group 1 with Prazosin (0.1

M, selective

antagonist).[1]

Result: Cirazoline curve shifts right (Schild shift), confirming

mechanism.

Protocol B: Radioligand Binding (Competition Assay)
Purpose: To quantify affinity for

sites vs

receptors.[1]

Membrane Preparation:

Source: Rat cerebral cortex (rich in both

and

).[1]

Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g.
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Assay Setup:

To measure

: Use

-RX821002 (2 nM).[1] Non-specific binding defined by

Phentolamine.[1]

To measure

: Use

-2-BFI (2 nM).[1] Non-specific binding defined by

Idazoxan (in the presence of

Adrenaline to mask

sites).[1]

Competition:

Incubate membranes with radioligand + varying concentrations of Tracizoline or

Cirazoline (

to

M).[1]

Incubate 45 mins at 25°C.

Filtration:

Rapidly filter through GF/B filters using a cell harvester. Count radioactivity.[1]

Analysis:

Plot % Displacement vs. Log[Drug].
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Cirazoline: Will displace both

-RX821002 (

) and

-2-BFI (

) at nanomolar concentrations.[1]

Tracizoline: Will displace

-2-BFI (

) at low nanomolar concentrations but will fail to displace

-RX821002 (

) until very high micromolar concentrations.[1]

Mechanistic Pathway Visualization
Understanding the downstream consequences of these profiles is critical for interpreting in vivo

data.[1]
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Pharmacological Agents

Cirazoline

α1-Adrenoceptor
(Gq-coupled)
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I2-Imidazoline Site
(Mitochondrial MAO-B)

Ligand

Tracizoline

No Effect Selective Ligand

PLC Activation
↑ IP3 / DAG

Mitochondrial Modulation
(Unknown Mechanism)

↑ Intracellular Ca2+

Vasoconstriction
(Hypertension)

Neuroprotection /
Analgesia

Click to download full resolution via product page

Caption: Divergent signaling: Cirazoline drives vascular smooth muscle contraction via

Gq/Ca2+, while Tracizoline selectively modulates mitochondrial I2 sites.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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